N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine
Description
N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-benzyl-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3/c1-3-9-17-11-14(12(2)16-17)15-10-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3 |
InChI Key |
MYYZJLAAEUCHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications . For instance, the reaction of benzylhydrazine with 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde under acidic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multi-step synthesis involving readily available starting materials and catalysts to enhance yield and selectivity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds share a similar pyrazole core and are used in the synthesis of various heterocyclic systems.
N-arylpyrazoles: These derivatives are known for their applications in medicinal chemistry and exhibit similar reactivity patterns.
Uniqueness
N-benzyl-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
